8-Methoxy-1,4-dioxaspiro[4.5]decane
Overview
Description
8-Methoxy-1,4-dioxaspiro[4.5]decane is an organic compound with the molecular formula C9H16O3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane. This intermediate is then methoxylated using methanol and an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, appropriate solvents, and catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
8-Methoxy-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the methoxy group, making it less reactive in certain chemical reactions.
8-Methylene-1,4-dioxaspiro[4.5]decane: Contains a methylene group instead of a methoxy group, leading to different reactivity and applications.
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: Has an additional carboxylate group, which can influence its chemical behavior and applications.
Uniqueness: this compound is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
8-methoxy-1,4-dioxaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOBCKRVWREALP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2(CC1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340754 | |
Record name | 8-Methoxy-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56292-99-0 | |
Record name | 8-Methoxy-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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